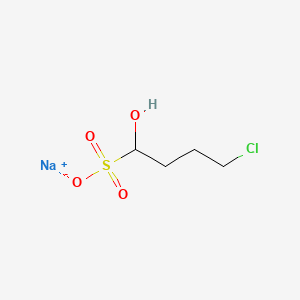

Sodium 4-chloro-1-hydroxybutane-1-sulfonate

CAS No.: 54322-20-2

Cat. No.: VC2805239

Molecular Formula: C4H9ClNaO4S

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54322-20-2 |

|---|---|

| Molecular Formula | C4H9ClNaO4S |

| Molecular Weight | 211.62 g/mol |

| IUPAC Name | sodium;4-chloro-1-hydroxybutane-1-sulfonate |

| Standard InChI | InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |

| Standard InChI Key | YCJHDACSGJKCFI-UHFFFAOYSA-N |

| SMILES | C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |

| Canonical SMILES | C(CC(O)S(=O)(=O)O)CCl.[Na] |

Introduction

Chemical Identity and Structural Properties

Sodium 4-chloro-1-hydroxybutane-1-sulfonate is characterized by a specific molecular architecture that determines its chemical behavior. The compound contains a sulfonate group attached to a butanol backbone with strategic functional group positioning.

Basic Identification Parameters

The compound is identified through several standardized parameters that enable precise classification in chemical databases and regulatory frameworks:

| Parameter | Value |

|---|---|

| CAS Number | 54322-20-2 |

| IUPAC Name | sodium;4-chloro-1-hydroxybutane-1-sulfonate |

| Molecular Formula | C₄H₈ClNaO₄S |

| Molecular Weight | 210.612 g/mol |

| Exact Mass | 209.972946 |

| InChI | InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |

| SMILES Notation | C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |

The compound's structure features a butane backbone with a chlorine atom at position 4, a hydroxyl group at position 1, and a sulfonate group also at position 1, with the latter existing as a sodium salt .

Physical Properties

The physical characteristics of sodium 4-chloro-1-hydroxybutane-1-sulfonate influence its handling, storage, and application parameters:

| Property | Value |

|---|---|

| Physical State | White crystalline powder |

| Odor | Odorless |

| Density | 1.45 g/cm³ |

| Melting Point | 170-174°C (some sources report 285-290°C decomposition) |

| Boiling Point | Not available (likely decomposes before boiling) |

| Solubility in Water | Highly water-soluble (≥500 g/L at 25°C) |

| Solubility in Organic Solvents | Ethanol compatible |

| LogP | 0.94980 |

| Polarity (PSA) | 85.81000 |

The compound demonstrates exceptional thermal stability, making it particularly valuable for high-temperature reaction systems . Its high water solubility facilitates its use in aqueous reaction media, while its compatibility with alcoholic solvents expands its application potential .

Applications and Industrial Relevance

Sodium 4-chloro-1-hydroxybutane-1-sulfonate demonstrates exceptional versatility across multiple scientific and industrial domains, with particularly significant applications in pharmaceutical synthesis, chemical manufacturing, and specialized research.

Pharmaceutical Applications

The compound plays a crucial role in pharmaceutical development and manufacturing:

The compound's involvement in triptans synthesis (antimigraine medications) represents one of its most significant pharmaceutical applications. In the synthesis of Sumatriptan, sodium 4-chloro-1-hydroxybutane-1-sulfonate reacts with specific precursors to form intermediate compounds that are subsequently transformed into the active pharmaceutical ingredient .

Chemical Manufacturing Applications

Beyond pharmaceuticals, the compound serves important functions in broader chemical manufacturing contexts:

-

Building block for surfactants and specialty detergents

-

Component in emulsion polymerization processes

-

Catalytic agent in organic synthesis, particularly in nitration and oxidation reactions

-

Chelating agent for metal ion control in electroplating applications

Its low critical micelle concentration makes it particularly valuable for surfactant applications, as noted by specialty sulfonate surfactant suppliers .

Research and Analytical Applications

In research settings, sodium 4-chloro-1-hydroxybutane-1-sulfonate serves multiple functions:

-

Buffer in biochemistry and molecular biology experiments

-

Stabilizing agent in protein and nucleic acid electrophoresis

-

Reactant in the synthesis of compounds with antitumor properties

The compound's stable acid-base properties make it particularly suitable for applications requiring precise pH control in biochemical environments .

| Classification System | Hazard Category |

|---|---|

| GHS Classification | Acute Toxicity (Category 4) - H302 Eye Irritation (Category 2A) - H319 Skin Sensitization (Category 1) - H317 |

| Risk Codes | R22: Harmful if swallowed R36: Irritating to the eyes R43: May cause sensitization by skin contact |

| Hazard Pictograms | GHS07: Exclamation mark |

| Signal Word | Warning |

These classifications are primarily based on the compound's potential for oral toxicity, eye irritation, and skin sensitization .

Health Concerns

Environmental Working Group's Skin Deep database identifies several health concerns associated with sodium 4-chloro-1-hydroxybutane-1-sulfonate:

| Concern Category | Assessment Level |

|---|---|

| Cancer | Low |

| Allergies & Immunotoxicity | Moderate |

| Developmental and Reproductive Toxicity | Low |

| Non-reproductive Organ System Toxicity | Low to Moderate |

| Irritation (skin, eyes, or lungs) | High |

| Occupational Hazards | Moderate |

| Ecotoxicology | Low |

The compound is identified as a possible human dermal toxicant or allergen, with particular concerns regarding eye irritation .

Research Findings and Technical Applications

Recent research has expanded our understanding of sodium 4-chloro-1-hydroxybutane-1-sulfonate's properties and applications, particularly in pharmaceutical synthesis and specialized chemical processes.

Role in Pharmaceutical Synthesis

The compound plays a critical role in the synthesis pathway of several important pharmaceutical compounds:

Sumatriptan Synthesis

Studies have documented the compound's role in the production of Sumatriptan, a medication used to treat migraines. In the synthesis process:

-

Sodium 4-chloro-1-hydroxybutane-1-sulfonate reacts with specific precursors such as 1-(3-(2-aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

-

The reaction proceeds through intermediate hydrazonium salt formation

-

Subsequent transformations lead to the formation of Sumatriptan base

-

Final purification yields the pharmaceutical-grade active ingredient

The reaction demonstrates high efficiency, with the formation of Sumatriptan base occurring alongside a specific unknown impurity at approximately 2-3% level .

Almotriptan Production

Research has also established the compound's importance in Almotriptan synthesis:

"Mixing of hydrazine hydrochloride with sodium 4-chloro-1-hydroxybutane-1-sulfonate in water surprisingly causes very quick reaction... 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine is converted by reaction with sodium or potassium 4-chloro-1-hydroxybutane-1-sulfonate to the salt of formula V"

This reaction represents a key step in producing high-purity Almotriptan, another important antimigraine medication.

Technical Applications in Chemical Processes

Beyond pharmaceutical applications, research has identified technical advantages of sodium 4-chloro-1-hydroxybutane-1-sulfonate in various chemical processes:

-

Enhanced thermal stability (particularly valuable in high-temperature reactions)

-

Effective chelation of metal ions in electroplating processes

-

Superior performance as a surfactant due to low critical micelle concentration

-

Efficient catalytic properties in nitration and oxidation reactions

Its thermal stability in particular makes it suitable for reactions requiring elevated temperatures, where other compounds might decompose or lose effectiveness .

Market Overview and Production Landscape

The global market for sodium 4-chloro-1-hydroxybutane-1-sulfonate continues to evolve in response to growing demands from pharmaceutical, chemical, and research sectors.

Production Capabilities

Several manufacturers specialize in the production of high-purity sodium 4-chloro-1-hydroxybutane-1-sulfonate, with production capabilities including:

-

Continuous flow manufacturing technologies

-

Multi-stage countercurrent extraction processes

-

Short-path molecular distillation techniques

-

Production capacities ranging from laboratory scale to multi-ton batches

Leading manufacturers emphasize pharmaceutical-grade purity (≥99%) achieved through advanced continuous flow synthesis methods .

Market Expectations

Industry analysts project steady growth in demand for sodium 4-chloro-1-hydroxybutane-1-sulfonate, driven by:

-

Expanding pharmaceutical applications, particularly in antimigraine medications

-

Growing utilization in specialty chemical synthesis

-

Increasing research applications in biological and chemical sciences

-

Development of novel applications in specialized industrial processes

Chinese manufacturers appear particularly well-positioned in the global market, with companies like NINGBO INNO PHARMCHEM CO.,LTD. highlighting their capacity to meet growing international demand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume